molecular formula C19H22Cl2N4O2 B15348747 Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- CAS No. 68877-36-1

Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-

Cat. No.: B15348747
CAS No.: 68877-36-1
M. Wt: 409.3 g/mol
InChI Key: CKNZDJWXNOMZRI-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is a complex organic compound characterized by its azo group and multiple substituents on the benzene ring. This compound is part of the azo dyes family, which are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- typically involves a diazotization reaction followed by azo coupling. The process starts with the preparation of a diazonium salt from an aniline derivative, which is then coupled with a phenol or an aromatic amine to form the azo compound. The reaction conditions include maintaining a low temperature to prevent decomposition and using a suitable solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves precise control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:

  • Oxidation: : The azo group can be oxidized to form nitro compounds.

  • Reduction: : The azo group can be reduced to form hydrazo compounds.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: : Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3) and bromine (Br2).

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Hydrazo derivatives of the compound.

  • Substitution: : Substituted benzene derivatives with various functional groups.

Scientific Research Applications

Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:

  • Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying azo dye chemistry.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: : Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

  • Industry: : Employed in the textile and dye industries for coloring fabrics and materials.

Mechanism of Action

The mechanism by which Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- exerts its effects involves its interaction with molecular targets and pathways. The azo group can participate in redox reactions, influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in antimicrobial activity or antioxidant properties.

Comparison with Similar Compounds

Acetamide, N-[2-[(2,5-dichlorophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]- is compared with other similar azo compounds, such as:

  • Acetamide, N-(2,4-dichlorophenyl)-: : Similar structure but different positions of chlorine atoms.

  • Acetamide, N-(2,6-dichlorophenyl)-: : Different positions of chlorine atoms and substituents.

These compounds share the azo group and acetamide moiety but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

68877-36-1

Molecular Formula

C19H22Cl2N4O2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[2-[(2,5-dichlorophenyl)diazenyl]-5-(diethylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C19H22Cl2N4O2/c1-5-25(6-2)18-10-16(22-12(3)26)17(11-19(18)27-4)24-23-15-9-13(20)7-8-14(15)21/h7-11H,5-6H2,1-4H3,(H,22,26)

InChI Key

CKNZDJWXNOMZRI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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